(S)-2-Phenoxypropan-1-OL
Description
(S)-2-Phenoxypropan-1-OL is a chiral secondary alcohol characterized by a phenoxy group attached to the second carbon of a propanol backbone. Its stereochemistry (S-configuration) and functional groups confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-phenoxypropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJHHQNEBFCTQK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87860-35-3 | |
| Record name | 2-Phenoxypropanol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENOXYPROPANOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG68W45NDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenoxypropan-1-OL typically involves the enantioselective reduction of 2-Phenoxypropanone. One common method is the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. For instance, asymmetric reduction using chiral borane reagents or biocatalysts like alcohol dehydrogenases can be employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxypropanone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 2-Phenoxypropanone.
Reduction: 2-Phenoxypropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Preservative in Medications
(S)-2-Phenoxypropan-1-OL is commonly used as a preservative in pharmaceutical formulations. Its antimicrobial properties help prevent microbial contamination, thus enhancing the stability and safety of medications. Studies have shown that it effectively inhibits the growth of bacteria and fungi, making it a valuable ingredient in both over-the-counter and prescription drugs .
Solvent for Active Ingredients
In addition to its role as a preservative, this compound serves as a solvent for various active pharmaceutical ingredients (APIs). Its ability to dissolve hydrophobic compounds improves the bioavailability and efficacy of these drugs .
Cosmetic and Personal Care Products
Preservative and Antimicrobial Agent
The compound is widely utilized in cosmetics and personal care products such as lotions, shampoos, and deodorants. Its antimicrobial properties not only extend the shelf life of these products but also ensure their safety by preventing microbial growth .
Stabilizer in Formulations
this compound acts as a stabilizer in cosmetic formulations, ensuring consistency and enhancing the performance of other ingredients. This dual functionality makes it a preferred choice for formulators aiming for high-quality products .
Industrial Applications
Solvent in Pesticide Formulations
In agriculture, this compound is employed as a solvent in pesticide formulations. It aids in dissolving and stabilizing active ingredients, thereby improving the effectiveness of pest control products .
Metal Cleaning Agent
Due to its solvent properties, this compound is also used in cleaning agents for metal surfaces. It helps remove contaminants such as grease and dirt, making it valuable in industrial cleaning applications .
Environmental Applications
Biodegradability
One of the significant advantages of this compound is its biodegradability. This property makes it an environmentally friendly alternative to many synthetic preservatives and solvents that may accumulate in the environment .
Microbial Degradation Studies
Research has been conducted on the degradation of this compound by microorganisms in various soil types. These studies indicate its potential for safe environmental use, as it can be effectively broken down by natural microbial processes .
Case Study 1: Efficacy as an Antimicrobial Agent
A study published in Applied Microbiology demonstrated that this compound significantly reduced microbial counts in cosmetic formulations over a six-month period. The findings highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use as a preservative in personal care products .
Case Study 2: Use in Pesticide Formulations
Research conducted by agricultural chemists showed that incorporating this compound into pesticide formulations enhanced the solubility and stability of active ingredients. Field trials indicated improved pest control efficacy compared to formulations without this compound, suggesting its importance in agricultural applications .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Preservative, solvent | Enhances stability and bioavailability |
| Cosmetics | Preservative, antimicrobial agent | Extends shelf life, ensures product safety |
| Agriculture | Solvent in pesticides | Improves efficacy of pest control formulations |
| Industrial Cleaning | Metal cleaning agent | Effectively removes contaminants |
| Environmental Science | Biodegradable solvent | Reduces environmental impact |
Mechanism of Action
The mechanism of action of (S)-2-Phenoxypropan-1-OL largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with (S)-2-Phenoxypropan-1-OL but differ in substituents, stereochemistry, or functional groups:
*Estimated via XLOGP3; †From analogous diphenyl compounds ; ‡Calculated via iLOGP ; §Predicted via SILICOS-IT ; ¶Consensus LogP .
Physicochemical Properties
- Lipophilicity: this compound exhibits moderate lipophilicity (LogP ~1.5), comparable to benzyloxy-substituted analogs (LogP 2.1 for (S)-3-(benzyloxy)-2-methylpropan-1-ol) . Amino-substituted derivatives (e.g., (S)-2-aminopropan-1-ol) show lower LogP (-1.2), enhancing aqueous solubility .
- Stereochemical Influence: The S-configuration in (S)-2-Amino-3-phenylpropan-1-ol improves receptor binding specificity, suggesting similar stereochemical advantages for this compound in target interactions .
Key Research Findings and Gaps
- Unresolved Questions: Direct data on this compound’s toxicity, metabolic stability, and in vivo efficacy are absent in the evidence. Further studies should prioritize these areas.
Biological Activity
(S)-2-Phenoxypropan-1-OL, also known as 1-phenoxy-2-propanol, is an organic compound characterized by its secondary alcohol structure and the presence of a phenoxy group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties, potential therapeutic applications, and its role in various industrial applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H12O2, with a molecular weight of approximately 156.19 g/mol. Its structure includes a propanol backbone with a phenoxy group attached to the second carbon, which contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 156.19 g/mol |
| Structure | Secondary Alcohol |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it valuable in various applications such as cosmetics and pharmaceuticals. Its mechanisms of action include:
- Membrane Disruption : The compound can insert itself into microbial membranes, causing structural changes that increase permeability and lead to leakage of cellular contents.
- Enzyme Inhibition : It interferes with critical enzymatic systems within microorganisms, disrupting energy production and cell division.
- Protein Synthesis Interference : By affecting ribosomal function, this compound can inhibit protein synthesis, further hindering microbial growth.
- Metal Ion Sequestering : This compound may act as a chelating agent, binding essential metal ions required for metabolic processes in microbes.
These mechanisms collectively contribute to its efficacy as a preservative and antimicrobial agent across various industries .
Therapeutic Potential
Recent studies have explored the potential therapeutic applications of this compound beyond its antimicrobial properties. For instance:
- Neuroprotective Effects : Research indicates that compounds bearing phenoxy groups can exhibit neuroprotective effects in preclinical models of neurodegenerative diseases .
- Antiproliferative Activity : Some derivatives of phenoxy compounds have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound may have similar potential .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of various pathogenic microorganisms, supporting its use as a preservative in cosmetic products.
- Cytotoxicity in Cancer Cells : In vitro studies indicated that certain phenoxy derivatives exhibited cytotoxic effects on ovarian and breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
- Neuroprotective Studies : Investigations into the neuroprotective effects of phenoxy compounds showed promise in reducing neuronal damage in models of oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
